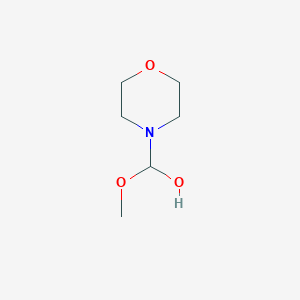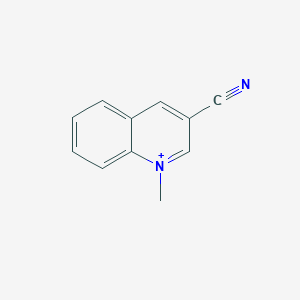
2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid is an organic compound with a complex structure that includes amino, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid can be achieved through multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods: the use of multicomponent reactions and environmentally benign reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions could be explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetic acids.
Scientific Research Applications
2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Could be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the amino and hydroxy groups.
Vanillylmandelic acid: Contains similar functional groups but has a different overall structure and biological activity.
This article provides a comprehensive overview of 2-(2-Amino-6-hydroxy-4-methoxyphenyl)acetic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(2-amino-6-hydroxy-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3,11H,4,10H2,1H3,(H,12,13) |
InChI Key |
RCBHUOSVUQWKEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




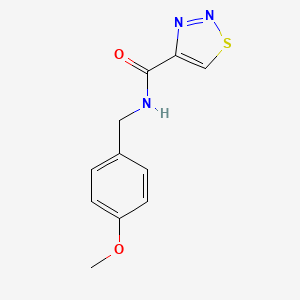
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
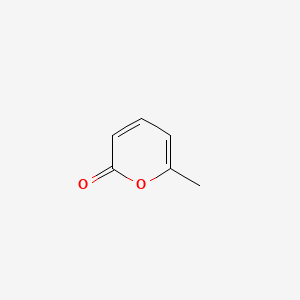
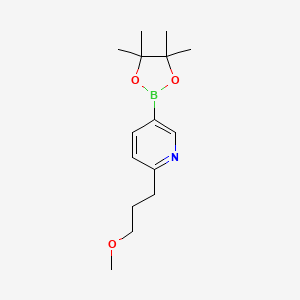
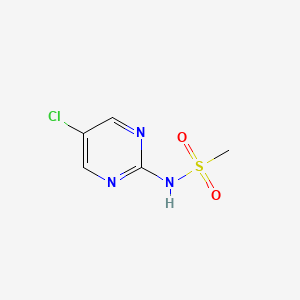
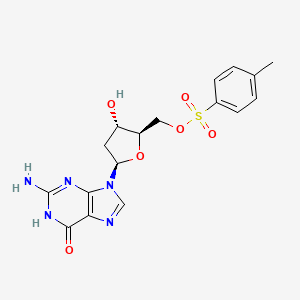
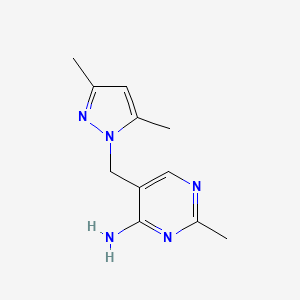
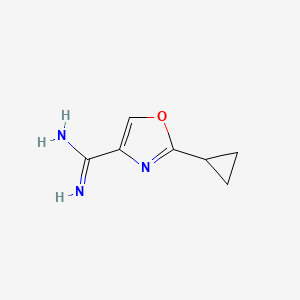
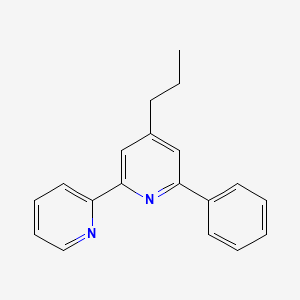
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
